molecular formula C16H12N2O3 B7644767 Methyl 4-(4-oxoquinazolin-3-yl)benzoate

Methyl 4-(4-oxoquinazolin-3-yl)benzoate

Cat. No.: B7644767
M. Wt: 280.28 g/mol
InChI Key: DLXHFNDUZPVOCT-UHFFFAOYSA-N
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Description

Methyl 4-(4-oxoquinazolin-3-yl)benzoate is an organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-oxoquinazolin-3-yl)benzoate typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the cyclization of anthranilic acid with formamide under acidic conditions to form the quinazolinone core . The resulting quinazolinone is then esterified with methyl benzoate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-oxoquinazolin-3-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazolinone form.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and other functionalized derivatives.

Scientific Research Applications

Methyl 4-(4-oxoquinazolin-3-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(4-oxoquinazolin-3-yl)benzoate involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Methyl 4-(4-oxoquinazolin-3-yl)benzoate can be compared with other quinazolinone derivatives, such as:

  • Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate
  • Methyl 2-(2-(4-oxo-3(4H)-quinazolinyl)ethoxy)benzoate
  • Ethyl 2-(4-oxo-3(4H)-quinazolinyl)acetate

These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical and biological properties .

Properties

IUPAC Name

methyl 4-(4-oxoquinazolin-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-21-16(20)11-6-8-12(9-7-11)18-10-17-14-5-3-2-4-13(14)15(18)19/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXHFNDUZPVOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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